6-Methoxybiphenyl-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxybiphenyl-3-ol is an organic compound belonging to the class of biphenyls and derivatives It consists of two benzene rings linked by a single carbon-carbon bond, with a methoxy group (-OCH₃) attached to one of the benzene rings at the 6th position and a hydroxyl group (-OH) at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxybiphenyl-3-ol can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Hydroxylation of 6-Methoxybiphenyl: This method involves the direct hydroxylation of 6-methoxybiphenyl using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxybiphenyl-3-ol undergoes various chemical reactions, including:
Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro, sulfo, or halogenated derivatives
Scientific Research Applications
6-Methoxybiphenyl-3-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methoxybiphenyl-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The compound’s methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-Methoxybiphenyl-3-ol can be compared with other similar compounds, such as:
6-Methoxybiphenyl-2-ol: Similar structure but with the hydroxyl group at the 2nd position.
4-Methoxybiphenyl-3-ol: Similar structure but with the methoxy group at the 4th position.
6-Hydroxybiphenyl-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-methoxy-3-phenylphenol |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI Key |
XZIMMDINMCPWLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.